molecular formula C12H16ClN3O B3125510 1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine CAS No. 325734-82-5

1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine

Cat. No.: B3125510
CAS No.: 325734-82-5
M. Wt: 253.73 g/mol
InChI Key: GEQKKGUOMCNGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloropyridine moiety attached to a piperazine ring, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine typically involves the reaction of 6-chloropyridine-3-carbonyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropyridine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring provides additional binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(6-Chloropyridine-3-carbonyl)piperidin-4-ol
  • (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
  • 1-(6-Chloropyridine-3-carbonyl)-4-propoxyazepane

Uniqueness: 1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethyl group on the piperazine ring enhances its lipophilicity and membrane permeability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-2-15-5-7-16(8-6-15)12(17)10-3-4-11(13)14-9-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQKKGUOMCNGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.